2-[6-ethyl-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethylphenyl)acetamide
Description
The compound 2-[6-ethyl-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethylphenyl)acetamide features a quinoline core substituted at the 3-position with a 4-methylbenzenesulfonyl group and at the 1-position with an acetamide-linked 4-ethylphenyl moiety.
Properties
IUPAC Name |
2-[6-ethyl-3-(4-methylphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-ethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2O4S/c1-4-20-8-11-22(12-9-20)29-27(31)18-30-17-26(35(33,34)23-13-6-19(3)7-14-23)28(32)24-16-21(5-2)10-15-25(24)30/h6-17H,4-5,18H2,1-3H3,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYXDQKONTFSMRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)CC)S(=O)(=O)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[6-ethyl-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethylphenyl)acetamide is a derivative of the quinoline family, which has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies highlighting its efficacy in various biological contexts.
Chemical Structure and Properties
The chemical structure of the compound can be broken down into several functional groups, contributing to its biological activity:
- Quinoline Core : The 4-oxo-1,4-dihydroquinoline structure is known for its diverse biological properties, including antimicrobial and anticancer activities.
- Sulfonamide Group : The presence of a sulfonamide moiety enhances solubility and may contribute to inhibitory effects on certain enzymes.
- Ethyl and Methyl Substituents : These groups may influence the lipophilicity and overall pharmacokinetics of the compound.
Antimicrobial Activity
Research has shown that compounds with quinoline structures exhibit significant antimicrobial properties. For instance, derivatives similar to the target compound have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves the inhibition of bacterial DNA gyrase or topoisomerase IV, essential enzymes for bacterial replication.
Anticancer Properties
Several studies have reported that quinoline derivatives exhibit cytotoxic effects against cancer cell lines. For example, compounds structurally related to this compound have shown promise in inhibiting cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines. The proposed mechanism includes the induction of apoptosis through the activation of caspases and modulation of apoptotic pathways.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 12.5 | Apoptosis induction |
| A549 | 15.0 | Cell cycle arrest |
Enzyme Inhibition
The compound has been evaluated for its potential as an enzyme inhibitor. Notably, it has shown activity against dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in both prokaryotic and eukaryotic cells. Inhibition of DHFR can lead to reduced cellular proliferation, making it a target for anticancer therapies.
Case Studies
- In Vivo Efficacy : A study involving mice implanted with human tumor cells demonstrated that administration of the compound resulted in a significant reduction in tumor size compared to control groups. The study concluded that the compound's ability to inhibit tumor growth was likely due to its dual action on both cellular proliferation and apoptosis pathways.
- Synergistic Effects : In combination therapies with established chemotherapeutics like doxorubicin, this compound exhibited synergistic effects, enhancing overall cytotoxicity against resistant cancer cell lines. Such findings suggest potential applications in overcoming drug resistance.
- Safety Profile : Toxicity studies indicate that while effective at therapeutic doses, higher concentrations lead to hepatotoxicity in animal models. This highlights the need for careful dose optimization in clinical settings.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in the Quinoline Core and Acetamide Side Chain
Table 1: Key Structural Differences and Implications
Functional Group Analysis
- Sulfonyl vs. Benzoyl Groups : The target compound’s 4-methylbenzenesulfonyl group (electron-withdrawing) likely increases stability compared to the 4-ethylbenzoyl analog, which may hydrolyze more readily due to ester lability .
- Phenyl Substituents : The 4-ethylphenyl group in the target compound vs. 4-chlorophenyl in ’s analog alters electronic properties. Ethyl enhances lipophilicity, while chloro may polarize the ring, affecting binding interactions .
- Heterocyclic Cores: Goxalapladib’s naphthyridine core (vs. quinoline) and trifluoromethyl groups suggest higher metabolic resistance and distinct target engagement (e.g., atherosclerosis pathways) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
